
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Descripción general
Descripción
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a pharmaceutical intermediate . It is insoluble in water .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be represented by the SMILES stringBrc1ccc2CCNCc2c1 . The InChI code for the compound is 1S/C10H10BrNO2.ClH/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a solid substance . It is insoluble in water . The melting point of a related compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is between 32-35°C .Aplicaciones Científicas De Investigación
Photochemistry and Photolabile Protecting Groups
The use of brominated hydroxyquinoline, closely related to the chemical structure , demonstrates its application as a photolabile protecting group with high quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes it useful for caging biological messengers, offering a tool for controlled release in biological systems (Fedoryak & Dore, 2002).
Natural Product Synthesis
Research into the red alga Rhodomela confervoides led to the discovery of new bromophenols and brominated tetrahydroisoquinolines, with structures determined by spectroscopic and chemical methods. This highlights the role of brominated tetrahydroisoquinolines in the synthesis and characterization of natural products (Ma et al., 2007).
Organic Synthesis
Various synthetic approaches to create derivatives of tetrahydroisoquinolines and quinolines illustrate the versatility of brominated compounds in facilitating complex chemical transformations. These include the synthesis of bromo-iodo-quino carboxylic acid and the exploration of palladium-catalyzed domino Heck/C-H activation/decarboxylation for constructing fused isoquinolinediones and isoquinolinones (Dumont & Slegers, 2010; Luo et al., 2019).
Conformational and Stereochemical Studies
The exploration of 2-carboxy-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor involves detailed conformational and stereochemical analysis. This research provides insights into the structural requirements for biological activity and the design of novel ligands (Carling et al., 1992).
Cytotoxic Activity and Drug Design
Studies on acronycine analogues and their derivatives in various series have been conducted to evaluate their cytotoxic activity and potential as anticancer agents. This includes investigations into the chemical synthesis and biological evaluation of these compounds, contributing to drug discovery and development (Bongui et al., 2005).
Safety and Hazards
Mecanismo De Acción
The mode of action of a compound generally involves its interaction with biological targets, leading to changes in cellular processes. For tetrahydroisoquinoline derivatives, the specific mode of action can vary widely depending on the functional groups present in the molecule .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. These properties can be influenced by various factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .
The result of a compound’s action can be observed at the molecular and cellular levels, and can include changes in gene expression, protein function, cell signaling, and more .
The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGWXAJTCNZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696300 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260640-00-3 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
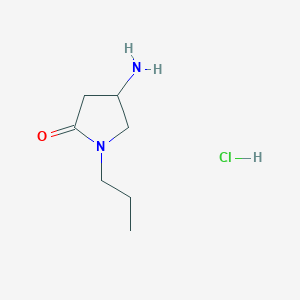
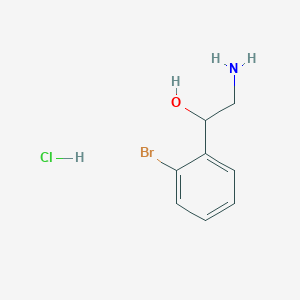



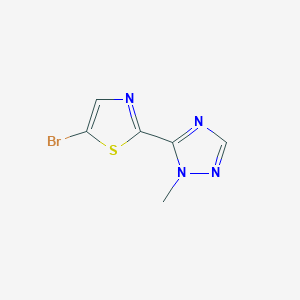

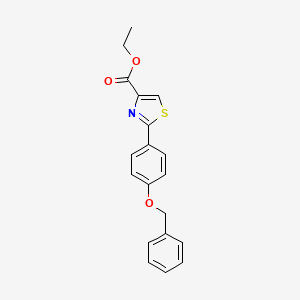
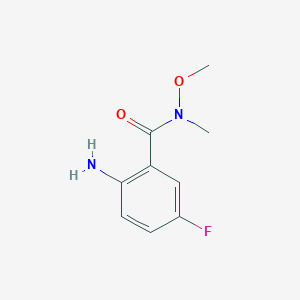
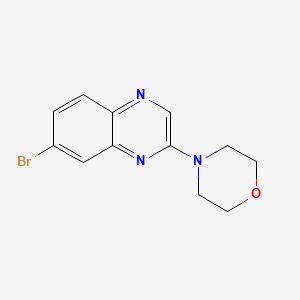

![7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523548.png)
